Selectivity Advantage Over Doxorubicin in Colon Cancer
Derivatives synthesized from the 3-aminothiophene-2-carbohydrazide scaffold show significantly higher selectivity for colon cancer cells compared to the standard-of-care chemotherapeutics doxorubicin and gefitinib. The most active derivative, compound 11, (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide, was found to be 7-fold more selective than doxorubicin and 4-fold more selective than gefitinib in vitro [1]. This indicates a class-level advantage where the scaffold facilitates the development of compounds with a potentially wider therapeutic window.
| Evidence Dimension | Selectivity (Selectivity Index = IC50(HUVEC) / IC50(HCT116)) |
|---|---|
| Target Compound Data | Selectivity Index of 33 for the most active derivative (compound 11) |
| Comparator Or Baseline | Selectivity Indices for doxorubicin and gefitinib (exact values not provided in abstract, but basis for fold-change calculation) |
| Quantified Difference | 7-fold more selective than doxorubicin; 4-fold more selective than gefitinib |
| Conditions | In vitro cytotoxicity assays against human colon cancer (HCT116) and human umbilical vein endothelial (HUVEC) cell lines |
Why This Matters
High selectivity index is a critical metric for drug development, suggesting derivatives based on this scaffold may offer improved safety profiles compared to existing, more toxic chemotherapies.
- [1] Şenol, H., & Çakır, F. (2023). 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies. ChemistrySelect, 8(39), e202302448. View Source
